3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
Description
Introduction to Triazolopyrimidine Derivatives in Contemporary Medicinal Chemistry
Triazolopyrimidines are bicyclic heterocycles comprising a fused triazole and pyrimidine ring, renowned for their broad-spectrum biological activities. These include anticancer, antimicrobial, and antiviral properties, driven by their ability to interact with diverse enzymatic targets. The incorporation of fluorine atoms, as seen in 3-(3-fluorophenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrimidine, further enhances electronic properties and target affinity, making such derivatives pivotal in rational drug design.
Structural Classification and Isomeric Diversity of Triazolopyrimidine Scaffolds
Triazolopyrimidines exhibit eight isomeric forms, distinguished by the fusion positions of the triazole and pyrimidine rings. The compound in focus, triazolo[4,3-a]pyrimidine, features a triazole ring fused to the pyrimidine at the 4- and 3-positions, respectively (Figure 1). This contrasts with the more common 1,2,4-triazolo[1,5-a]pyrimidine isomer, noted for its thermodynamic stability.
Structural Features and Substitution Patterns
The saturated 5H,6H,7H,8H-pyrimidine ring in 3-(3-fluorophenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrimidine introduces conformational rigidity, potentially enhancing binding to planar enzymatic pockets. The 3-fluorophenyl substituent at position 3 contributes to hydrophobic interactions and electron-withdrawing effects, which may modulate reactivity and bioavailability.
Table 1: Key Isomers of Triazolopyrimidine and Their Biological Relevance
Evolutionary Significance of Triazolo[4,3-a]Pyrimidine Derivatives in Drug Discovery
The triazolo[4,3-a]pyrimidine core has emerged as a strategic scaffold in targeting DNA repair enzymes and kinases. For instance, TDP2 inhibitors like 7a and 17z (IC~50~ < 50 μM) exploit this scaffold to overcome chemotherapy resistance in cancer. The fluorophenyl moiety in 3-(3-fluorophenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrimidine mirrors trends in kinase inhibitor design, where fluorine enhances membrane permeability and metabolic stability.
Mechanistic Insights and Target Engagement
Molecular docking studies reveal that triazolopyrimidines with fluorinated aryl groups form hydrogen bonds with catalytic residues (e.g., ASP831 in EGFR). The planar triazolopyrimidine system facilitates π-π stacking with aromatic amino acids, while the saturated pyrimidine ring reduces conformational entropy, favoring high-affinity binding. These interactions underscore the scaffold’s adaptability in hit-to-lead optimization.
Synthetic Accessibility and Modifications The synthesis of triazolo[4,3-a]pyrimidine derivatives often involves cyclocondensation of triazolamines with β-ketonitriles or malononitrile precursors. For example, 6-(4-fluorophenyl)-triazolo[1,5-a]pyrimidine-2,7-diamine (CID 3810663) was synthesized via annulation reactions, achieving yields >90%. Such methodologies enable rapid diversification, critical for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c12-9-4-1-3-8(7-9)10-14-15-11-13-5-2-6-16(10)11/h1,3-4,7H,2,5-6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIZGHQPGDEXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NN=C(N2C1)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701156029 | |
| Record name | 3-(3-Fluorophenyl)-1,5,6,7-tetrahydro-1,2,4-triazolo[4,3-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701156029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448854-61-2 | |
| Record name | 3-(3-Fluorophenyl)-1,5,6,7-tetrahydro-1,2,4-triazolo[4,3-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448854-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenyl)-1,5,6,7-tetrahydro-1,2,4-triazolo[4,3-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701156029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine involves the use of a one-pot synthesis approach. This method utilizes a tropine-based dicationic molten salt as an active catalyst. The reaction typically proceeds under solvent-free conditions or in ethanol as a green solvent, with high yields ranging from 90% to 98% . The catalyst can be easily recovered and reused, making the process environmentally friendly and cost-effective.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar methodologies. The use of dicationic ionic liquids (DILs) as catalysts is particularly advantageous due to their thermal stability, reduced polarity, and extensive adjustability . These properties make DILs suitable for large-scale production, ensuring high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products. Substitution reactions can lead to the formation of various substituted triazolopyrimidines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrimidine exhibit potent anticancer properties. For instance, compounds similar to 3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable example includes its effectiveness against breast cancer cells where it inhibits the growth factor signaling pathways involved in tumor progression .
-
Antimicrobial Properties
- The compound has also been investigated for its antimicrobial potential. Studies indicate that triazolo derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. This is attributed to the ability of the triazole ring to interact with microbial enzymes and disrupt their metabolic processes .
-
Anti-inflammatory Effects
- Research has shown that compounds with a triazolo-pyrimidine structure can modulate inflammatory responses. For instance, they may inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated effective inhibition of breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Activity | Showed broad-spectrum activity against several pathogens including E. coli and Staphylococcus aureus. |
| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro indicating potential for treating inflammatory diseases. |
Synthetic Applications
The synthesis of this compound is often achieved through multi-step organic reactions involving the use of fluorinated aromatic compounds and triazole precursors. Its unique structure allows for modifications that enhance its bioactivity while maintaining stability.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . By binding to these targets, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Comparison with Similar Compounds
Substituent Effects on the Aryl Group
The 3-fluorophenyl group distinguishes this compound from analogs with other aryl substituents. For example:
- 3-(2,4-Dichlorophenyl)-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine (2g) : Exhibits significant antiproliferative activity (GI₅₀ = 148.96 µM against MG-63 bone cancer cells) due to the electron-withdrawing dichlorophenyl group, which may enhance DNA intercalation or enzyme inhibition .
- 3-Phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine : Replaces the pyrimidine core with pyridine and lacks fluorine, resulting in reduced molecular weight (214.27 g/mol vs. ~215–230 g/mol for fluorinated analogs) and altered electronic properties .
Core Modifications
- Pyrimidine vs. Pyridine Cores : Compounds like [3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine (MW = 202.21 g/mol) demonstrate that pyridine-based cores reduce ring saturation, possibly affecting conformational flexibility and target binding .
- Fused Ring Systems: Derivatives such as 3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one incorporate larger fused rings, which may enhance planar stacking interactions but reduce solubility .
Biological Activity
3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of a fluorophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.
- Molecular Formula : CHFN
- Molecular Weight : 218.23 g/mol
- CAS Number : 1448854-61-2
The mechanism of action of this compound involves its interaction with specific molecular targets. Notably, it has been shown to inhibit the activity of certain kinases like c-Met and VEGFR-2, which are crucial in cell proliferation and angiogenesis . This inhibition can lead to reduced tumor growth and metastasis.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- HeLa Cells : IC values range from 30 to 43 nM.
- A549 Cells : IC values reported as low as 38 nM.
- HT-29 Cells : Similar potency observed with IC values around 30 nM .
These findings suggest that this compound could be a potent agent in cancer therapy.
Induction of Apoptosis
The compound has been shown to induce apoptosis in treated cells through intrinsic pathways. This is confirmed by mitochondrial depolarization and caspase-9 activation . The ability to block cells in the G2/M phase of the cell cycle further supports its potential as an anticancer agent.
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound effectively inhibited tubulin polymerization with an IC value significantly lower than that of established chemotherapeutics like CA-4 .
- In Vivo Studies : In zebrafish models, the compound exhibited good activity against tumor growth, indicating its potential for further development as an anticancer drug .
Comparative Analysis
The following table summarizes the antiproliferative activity of various derivatives related to this compound:
| Compound | Cell Line | IC (nM) | Mechanism |
|---|---|---|---|
| 3-(3-Fluorophenyl)-5H... | HeLa | 30-43 | Tubulin Inhibition |
| 3-(3-Fluorophenyl)-5H... | A549 | 38 | Apoptosis Induction |
| CA-4 | A549 | <100 | Tubulin Inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-fluorophenyl)-triazolopyrimidine derivatives, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with pyrimidine precursors. For example, reacting 3-fluorophenylhydrazine with cyclopenta[5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one derivatives under reflux in ethanol/dioxane yields the target compound . Optimization includes:
- Catalyst selection : Copper(I) iodide enhances cyclization efficiency in triazole formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Temperature control : Maintaining reflux (~80–100°C) minimizes side reactions.
Typical yields range from 62–70%, with purity confirmed via HPLC .
Q. How can researchers confirm the structural integrity of synthesized 3-(3-fluorophenyl)-triazolopyrimidine compounds?
- Methodological Answer : Multimodal characterization is critical:
- X-ray crystallography : Resolves bond lengths and angles (e.g., mean C–C bond = 0.004 Å, R factor = 0.051) .
- NMR spectroscopy : ¹H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm for fluorophenyl groups) and triazole protons (δ 8.3–8.5 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 270.22 for C₉H₁₁FN₆O₃ derivatives) validate stoichiometry .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data across triazolopyrimidine analogs?
- Methodological Answer : Discrepancies often arise from substituent effects. For example:
- Fluorine positioning : 3-fluorophenyl groups enhance metabolic stability compared to 4-fluorophenyl analogs, altering pharmacokinetics .
- Heterocyclic fusion : Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines show higher kinase inhibition than pyrido[2,3-d] variants due to planar geometry .
Resolution involves: - Computational modeling : DFT calculations predict binding affinities to targets like EGFR .
- Dose-response assays : IC₅₀ values clarify potency variations (e.g., 0.1–10 μM ranges) .
Q. How can researchers design experiments to elucidate the reaction mechanism of triazolopyrimidine cyclization?
- Methodological Answer : Mechanistic studies require:
- Kinetic profiling : Monitor intermediate formation via in-situ FT-IR or LC-MS .
- Isotopic labeling : ¹⁵N-labeled hydrazines track nitrogen incorporation into the triazole ring .
- DFT studies : Simulate transition states to identify rate-limiting steps (e.g., nucleophilic attack on pyrimidine C2) .
Q. What advanced techniques characterize the physicochemical properties of 3-(3-fluorophenyl)-triazolopyrimidine salts?
- Methodological Answer : For salt derivatives (e.g., hydrochlorides):
- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >250°C for carboxylate salts) .
- Solubility profiling : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid .
- SC-XRD (Single-Crystal XRD) : Resolves counterion interactions, as seen in 6-(2,6-dichlorophenyl)-triazolo[3,4-b]thiadiazine structures .
Data Analysis and Optimization
Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. X-ray) for triazolopyrimidines?
- Methodological Answer :
- Dynamic vs. static structures : NMR captures time-averaged conformers, while XRD provides static snapshots. For example, XRD may show a planar triazole ring, whereas NMR reveals rotational flexibility .
- DFT-NMR comparisons : Calculate chemical shifts using Gaussian09 and cross-validate with experimental data .
Q. What methods improve the selectivity of triazolopyrimidine derivatives for target enzymes?
- Methodological Answer :
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at C5 to enhance adenosine deaminase inhibition .
- Crystallographic docking : Co-crystal structures with human carbonic anhydrase II reveal hydrogen bonding with triazole N2 .
- Enzymatic assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to quantify inhibition kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
